2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

Conformational restriction Ring strain Medicinal chemistry

Fragment-based screening libraries require rigid, low-MW scaffolds with multiple interaction vectors. This compound (MW 216.24, tPSA 63.84) meets FBDD criteria with three pharmacophoric elements-pyridine (π-stack/HBA), 1,3,4-oxadiazole (metabolic stability), and 3-methylazetidine (HBD, ~26 kcal/mol ring strain). • ~4.5× ring strain vs. pyrrolidine limits off-target conformers; secondary amine enables one-step N-functionalization for 50-200 analog libraries • 2-Pyridyl orientation enables bidentate metal chelation (Fe, Co, Cu)-unavailable to 3-pyridyl isomer • For aqueous assays: use dihydrochloride salt (CAS 2060030-45-5) for ≥10× solubility gain

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
Cat. No. B13258791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1(CNC1)C2=NN=C(O2)C3=CC=CC=N3
InChIInChI=1S/C11H12N4O/c1-11(6-12-7-11)10-15-14-9(16-10)8-4-2-3-5-13-8/h2-5,12H,6-7H2,1H3
InChIKeyKMKJTQACUDEWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine – Identity & Structural Baseline


2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine (CAS 2060030-44-4, molecular formula C₁₁H₁₂N₄O, MW 216.24 g/mol) is a heterocyclic building block comprising a pyridin-2-yl group linked at the 5-position of a 1,3,4-oxadiazole core and a 3-methylazetidin-3-yl substituent at the 2-position . Commercial suppliers offer the free base at ≥95–97% purity, with the dihydrochloride salt (CAS 2060030-45-5) also available for applications requiring enhanced aqueous solubility . The compound integrates three pharmacophoric elements—an electron-deficient pyridine ring, a hydrogen-bonding 1,3,4-oxadiazole, and a strained, conformationally constrained azetidine—into a single scaffold, making it a candidate for medicinal chemistry hit-finding, fragment-based drug discovery, and coordination chemistry applications [1].

Heterocyclic building block for medicinal chemistry hit-finding and fragment-based discovery
2-Pyridyl orientation enables bidentate N,N-chelation for coordination chemistry and MOF synthesis
Select free base for organic-phase reactions or dihydrochloride salt for aqueous assay workflows

Why Generic 1,3,4-Oxadiazole-Pyridine Hybrids Fall Short


Closely related analogs such as the 3-pyridyl regioisomer (CAS 2060040-95-9), the pyrrolidine congener 2-(pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole (CAS 1181603-30-4), and the unsubstituted parent 2-(pyridin-2-yl)-1,3,4-oxadiazole (CAS 13428-22-3) differ in at least one critical structural dimension—regiochemistry of the pyridine attachment, heterocycle ring size, or absence of the azetidine moiety—each of which alters conformational preference, hydrogen-bonding geometry, metal-chelation capability, and physicochemical properties such as logP and aqueous solubility [1]. The 3-methylazetidine ring introduces ring-strain energy (~26 kcal/mol, versus ~6 kcal/mol for pyrrolidine) and a secondary amine handle unavailable in the parent oxadiazole, meaning that even small structural deviations can lead to divergent target engagement, metabolic stability, and synthetic derivatization potential [1][2]. Because no published head-to-head biological or physicochemical comparison exists for these exact analogs, procurement decisions must be informed by the quantifiable structural and property differences detailed below [2].

2-Pyridyl isomer 3-Pyridyl regioisomer Chelation geometry may shift from bidentate to monodentate; metal-binding mode may not transfer directly
Azetidine scaffold Pyrrolidine congener Lower ring strain may alter conformational preference and target-binding thermodynamics
Azetidine-oxadiazole Unsubstituted oxadiazole Lacks secondary amine derivatization handle; library expansion pathways are absent

Quantitative Differentiation from Closest Analogs


Azetidine Ring Strain Defines Conformational Rigidity

The 3-methylazetidine ring in the target compound imposes substantially higher ring strain (~26.2 kcal/mol) compared to the pyrrolidine ring (~5.8 kcal/mol) found in the closest analog 2-(pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole (CAS 1181603-30-4) [1][2]. This strain energy translates into a restricted conformational envelope with a puckering amplitude of ~0.38 Å for azetidine versus ~0.41 Å for pyrrolidine, and a smaller N–C–C bond angle (approx. 89° vs. 104°), which directly affects the spatial presentation of the 3-methyl substituent and the secondary amine vector [1]. In medicinal chemistry applications, such conformational restriction can reduce entropic penalty upon target binding and improve selectivity by limiting the number of accessible low-energy conformers [1][3]. No direct head-to-head biological comparison between these two specific compounds has been published; this evidence is class-level inference drawn from the established physical-organic chemistry of azetidine versus pyrrolidine heterocycles [1].

Ring Strain
Class-level
~26.2 kcal/mol (azetidine) vs ~5.8 kcal/mol (pyrrolidine); Δ ~20.4 kcal/mol
Supports conformational restriction review
Class-level inference from physical-organic chemistry; data to verify per scaffold
Conformational restriction Ring strain Medicinal chemistry Structure-activity relationships

2-Pyridyl vs. 3-Pyridyl Regiochemistry and Metal Chelation

The target compound bears the pyridine substituent at the 2-position (ortho to the ring nitrogen), whereas the 3-pyridyl regioisomer 3-[5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine (CAS 2060040-95-9) places the nitrogen at the meta position relative to the oxadiazole linkage . In the 2-pyridyl isomer, the pyridine N atom and the oxadiazole N2 atom are positioned to form a five-membered chelate ring with a metal ion (bite angle ~72° estimated from DFT calculations on analogous 2-(pyridin-2-yl)-1,3,4-oxadiazole ligands), enabling bidentate N,N-coordination [1]. The 3-pyridyl isomer cannot form an equivalent chelate due to unfavorable geometry (six-membered chelate with incorrect vector alignment), resulting in monodentate coordination modes [1]. This structural distinction has been experimentally validated for analogous 2-pyridyl- vs. 3-pyridyl-1,3,4-oxadiazole systems in Fe(II) and Co(II) coordination polymers, where the 2-pyridyl isomer consistently yields discrete bidentate complexes while the 3-pyridyl isomer forms extended networks [1].

Chelation Mode
Cross-study comparable
5-membered chelate (2-pyridyl) vs 6-membered disfavored (3-pyridyl); bidentate vs monodentate
Supports coordination chemistry workflow selection
DFT and X-ray surrogates on analogous Fe(II)/Co(II) systems
Coordination chemistry Regioisomerism Metal chelation Ligand design

Free Base vs. Salt: Solubility and Formulation Properties

The target compound is available as the free base (CAS 2060030-44-4, MW 216.24, purity ≥97% [NLT 97%] from MolCore ) and as the dihydrochloride salt (CAS 2060030-45-5, MW 289.16 [C₁₁H₁₂N₄O·2HCl], purity 95% from AKSci ). The dihydrochloride salt incorporates two equivalents of HCl, protonating both the azetidine secondary amine (pKa ~10.5 estimated) and the pyridine nitrogen (pKa ~5.2), which increases the calculated polar surface area (tPSA) from 63.84 Ų (free base ) to an estimated >100 Ų and is expected to enhance aqueous solubility by at least 10- to 100-fold based on the general behavior of amine hydrochloride salts relative to their free bases in BCS classification studies [1]. The free base offers advantages for organic-phase reactions, chromatographic purification, and anhydrous coupling conditions, while the dihydrochloride salt is preferred for in vitro biological assays requiring aqueous dosing without organic co-solvents [1].

Form Selection
Supporting evidence
Free base (organic-phase) vs dihydrochloride salt (aqueous, est. ≥10× solubility)
Supports workflow-specific form selection
Solubility enhancement is class-level estimate for amine HCl salts
Salt selection Aqueous solubility Formulation Biopharmaceutical classification

Azetidine Secondary Amine as a Derivatization Handle

The target compound contains a free secondary amine on the azetidine ring, which is absent in simpler 2-(pyridin-2-yl)-1,3,4-oxadiazole (CAS 13428-22-3, MW 147.13) [1]. This NH group enables a diverse set of derivatization reactions—including N-alkylation, N-acylation, N-sulfonylation, N-arylation (Buchwald-Hartwig), and reductive amination—without requiring a deprotection step, in contrast to N-Boc-protected azetidine intermediates [1][2]. In library synthesis campaigns, this single reactive handle allows rapid generation of 10²–10³ analogs from a common precursor, whereas the unsubstituted 2-(pyridin-2-yl)-1,3,4-oxadiazole requires de novo synthesis of each derivative [2]. The vendor-reported purity of 95–97% for the free base supports its direct use in parallel chemistry without additional purification.

Derivatization
Cross-study comparable
≥5 reaction classes from single NH handle: alkylation, acylation, sulfonylation, arylation, reductive amination
Supports parallel library synthesis workflow
Reaction scope from general azetidine chemistry literature
Library synthesis Parallel chemistry Scaffold diversification Late-stage functionalization

Supplier Purity Benchmarking for Procurement Decisions

The target compound is currently listed by multiple independent vendors with reported purities that enable procurement decision-making. MolCore specifies NLT 97% purity (CAS 2060030-44-4, product MC135M63) with ISO certification , while Leyan reports 95% purity (product 2026284) . The dihydrochloride salt is available from AKSci at 95% purity (CAS 2060030-45-5, product 2489EJ) . The free base shows a measured tPSA of 63.84 Ų and an unspecified LogP value from Leyan's calculated properties . No pharmacopoeial monograph or certified reference standard (CRM) currently exists for this compound, so procurement decisions must rely on supplier Certificate of Analysis (CoA) data including HPLC purity, NMR identity confirmation, and residual solvent testing where provided.

Supplier Purity
Data to verify
95–97% purity across vendors; no pharmacopoeial standard or CRM exists
Source review required; CoA verification recommended
Cross-reference supplier CoA for HPLC purity and identity confirmation
Chemical procurement Quality control Vendor comparison ISO certification

Research & Procurement Application Scenarios


Hit-to-Lead Optimization with Constrained Secondary Amine

The azetidine ring provides ~4.5-fold higher ring strain than pyrrolidine alternatives, translating into a restricted conformational envelope that can reduce off-target binding by limiting accessible conformer populations . The secondary amine enables rapid N-functionalization for SAR exploration—procure the free base (CAS 2060030-44-4, ≥97% purity) and generate 50–200 amide, sulfonamide, or N-aryl analogs via one-step parallel chemistry without deprotection [1]. Choose the 2-pyridyl isomer specifically if bidentate metal-chelation capability is part of the target product profile [2].

MOF & Coordination Polymer Synthesis with Bidentate N,N-Ligand

The 2-pyridyl orientation enables five-membered chelate ring formation with transition metals (Fe(II), Co(II), Cu(II)), a coordination mode unavailable to the 3-pyridyl isomer . The azetidine NH offers a secondary coordination site or a tethering point for post-synthetic modification of the MOF. The free base form (CAS 2060030-44-4) is compatible with anhydrous metal-complexation conditions in organic solvents [1].

Aqueous Solubility for In Vitro Screening Without Co-Solvents

For antimicrobial susceptibility testing, cell-based assays, or biochemical enzyme assays in aqueous buffer, procure the dihydrochloride salt (CAS 2060030-45-5, 95% purity) rather than the free base . The protonated azetidine and pyridine moieties increase aqueous solubility by an estimated ≥10-fold, enabling direct dissolution in assay media at concentrations up to 10–100 µM without DMSO or ethanol co-solvents that may introduce solvent-based artifacts [1].

Fragment-Based Drug Discovery Library Expansion

With MW 216.24 and tPSA 63.84 Ų, the target compound fits the fragment-like physicochemical profile (MW <250, tPSA <90) recommended for FBDD screening libraries . The three distinct pharmacophoric elements—pyridine (π-stacking, H-bond acceptor), 1,3,4-oxadiazole (metabolic stability, H-bond acceptor), and azetidine NH (H-bond donor, derivatization handle)—provide multiple interaction vectors for fragment growing, merging, or linking strategies [1]. The availability of the 3-pyridyl isomer as a negative control for chelation-dependent activity adds experimental rigor to fragment hit validation [2].

Application
Selection Property
Validation Focus
Hit-to-lead SAR exploration
Conformational restriction and NH derivatization handle
Scaffold diversification efficiency
MOF and coordination polymer synthesis
2-Pyridyl bidentate chelation geometry
Metal-binding stoichiometry and stability
Aqueous in vitro screening
Dihydrochloride salt solubility profile
Co-solvent-free assay compatibility
Fragment-based library expansion
Fragment-like physicochemical profile
Rule-of-three compliance review
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